![molecular formula C20H15ClN4OS B2514060 N-[[4-(2-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide CAS No. 392247-50-6](/img/structure/B2514060.png)

N-[[4-(2-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

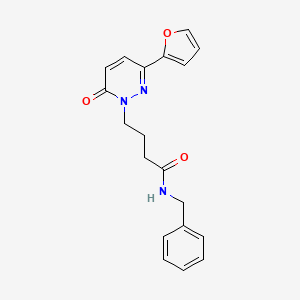

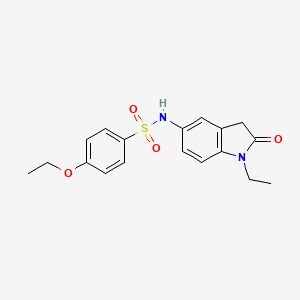

The compound contains a naphthalene group, a 1,2,4-triazole group, and a 2-chlorophenyl group. Naphthalene is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings. The 1,2,4-triazole group is a type of triazole, a class of five-membered ring compounds with three nitrogen atoms in the ring . The 2-chlorophenyl group is a phenyl group with a chlorine atom attached to the second carbon.

Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the naphthalene, 1,2,4-triazole, and 2-chlorophenyl groups. The naphthalene group could undergo electrophilic aromatic substitution reactions, while the triazole group could participate in various reactions involving the nitrogen atoms .科学的研究の応用

Synthesis and Characterization

N-[[4-(2-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide belongs to a class of compounds that have been synthesized and characterized for their unique structural properties. For example, the study on the synthesis and characterization of N-(Arylcarbamothioyl)-cyclohexanecarboxamide derivatives, including those with 2-chlorophenyl and naphthalen-1yl substituents, provides insights into their molecular structures and conformation. These compounds have been characterized using various analytical techniques such as elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy, with specific compounds further analyzed through single-crystal X-ray diffraction studies (Özer, Arslan, VanDerveer, & Külcü, 2009).

Electrochemical and Spectroscopic Properties

Research into the electrochemical and spectroscopic characterization of biologically important Schiff bases, including triazol derivatives, highlights their redox behavior and potential applications in biological contexts. These studies evaluate various thermodynamic and kinetic parameters to understand the compounds' behavior under different conditions, offering insights into their potential applications in biological systems (Nimal, 2020).

Molecular Interaction Studies

Studies on the molecular interaction of certain antagonists with receptors, such as the CB1 cannabinoid receptor, provide a framework for understanding how similar compounds, including N-[[4-(2-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide, might interact with biological systems at the molecular level. Such research utilizes computational and experimental approaches to model the interactions and predict the activity of these compounds within biological systems (Shim et al., 2002).

Corrosion Inhibition Studies

The study of triazole derivatives for corrosion inhibition of metals in acidic media showcases another potential application area for N-[[4-(2-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide. These studies involve investigating the efficiency of such compounds as corrosion inhibitors, providing valuable information for their use in protecting metals against corrosion in industrial applications (Lagrenée et al., 2002).

Material Science Applications

Research on the development of soluble sulfonated polybenzothiazoles containing naphthalene for use as proton exchange membranes in fuel cells highlights the utility of naphthalene-containing compounds in material science. Such studies focus on the synthesis, characterization, and evaluation of these materials for their thermal stability, mechanical properties, and proton conductivity, indicating the potential of N-[[4-(2-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide in similar applications (Wang et al., 2015).

将来の方向性

特性

IUPAC Name |

N-[[4-(2-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClN4OS/c21-16-10-3-4-11-17(16)25-18(23-24-20(25)27)12-22-19(26)15-9-5-7-13-6-1-2-8-14(13)15/h1-11H,12H2,(H,22,26)(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRKQUAGVQQCVLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)NCC3=NNC(=S)N3C4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[[4-(2-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(pyrazolo[1,5-a]pyridin-5-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2513984.png)

![3-[[1-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2513989.png)

![2-chloro-N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrobenzamide](/img/structure/B2513992.png)

![3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine](/img/structure/B2513993.png)

![3-benzyl-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2513994.png)